Cas no 1024174-15-9 (1-benzhydryl-4-(4-chloro-2-nitrophenyl)sulfonylpiperazine)

1-benzhydryl-4-(4-chloro-2-nitrophenyl)sulfonylpiperazine 化学的及び物理的性質
名前と識別子
-
- 1-benzhydryl-4-(4-chloro-2-nitrophenyl)sulfonylpiperazine
-
- MDL: MFCD03839788
- インチ: 1S/C23H22ClN3O4S/c24-20-11-12-22(21(17-20)27(28)29)32(30,31)26-15-13-25(14-16-26)23(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-12,17,23H,13-16H2
- InChIKey: RCUUEDFRTDNQAN-UHFFFAOYSA-N
- ほほえんだ: N1(C(C2=CC=CC=C2)C2=CC=CC=C2)CCN(S(C2=CC=C(Cl)C=C2[N+]([O-])=O)(=O)=O)CC1
1-benzhydryl-4-(4-chloro-2-nitrophenyl)sulfonylpiperazine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | MS-10438-20MG |
1-(4-chloro-2-nitrobenzenesulfonyl)-4-(diphenylmethyl)piperazine |
1024174-15-9 | >90% | 20mg |
£76.00 | 2023-04-19 | |
Key Organics Ltd | MS-10438-100MG |
1-(4-chloro-2-nitrobenzenesulfonyl)-4-(diphenylmethyl)piperazine |
1024174-15-9 | >90% | 100mg |
£146.00 | 2025-02-09 | |
abcr | AB164336-10 g |
1-((4-(Diphenylmethyl)piperazinyl)sulfonyl)-4-chloro-2-nitrobenzene |
1024174-15-9 | 10g |
€482.50 | 2023-05-08 | ||
Key Organics Ltd | MS-10438-1MG |
1-(4-chloro-2-nitrobenzenesulfonyl)-4-(diphenylmethyl)piperazine |
1024174-15-9 | >90% | 1mg |
£37.00 | 2025-02-09 | |
Key Organics Ltd | MS-10438-5MG |
1-(4-chloro-2-nitrobenzenesulfonyl)-4-(diphenylmethyl)piperazine |
1024174-15-9 | >90% | 5mg |
£46.00 | 2025-02-09 | |
abcr | AB164336-1g |
1-((4-(Diphenylmethyl)piperazinyl)sulfonyl)-4-chloro-2-nitrobenzene; . |
1024174-15-9 | 1g |
€211.30 | 2024-06-10 | ||
abcr | AB164336-10g |
1-((4-(Diphenylmethyl)piperazinyl)sulfonyl)-4-chloro-2-nitrobenzene; . |
1024174-15-9 | 10g |
€482.50 | 2024-06-10 | ||
abcr | AB164336-5 g |
1-((4-(Diphenylmethyl)piperazinyl)sulfonyl)-4-chloro-2-nitrobenzene |
1024174-15-9 | 5g |
€377.50 | 2023-05-08 | ||
abcr | AB164336-1 g |
1-((4-(Diphenylmethyl)piperazinyl)sulfonyl)-4-chloro-2-nitrobenzene |
1024174-15-9 | 1g |
€211.30 | 2023-05-08 | ||
Key Organics Ltd | MS-10438-50MG |
1-(4-chloro-2-nitrobenzenesulfonyl)-4-(diphenylmethyl)piperazine |
1024174-15-9 | >90% | 50mg |
£102.00 | 2025-02-09 |
1-benzhydryl-4-(4-chloro-2-nitrophenyl)sulfonylpiperazine 関連文献
-
Wolfgang G. Zeier,Hong Zhu,Zachary M. Gibbs,Gerbrand Ceder,Wolfgang Tremel,G. Jeffrey Snyder J. Mater. Chem. C, 2014,2, 10189-10194
-
R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
-
Jiawen Yin,Wei Zhang,Zan Zhang,Han Jin,Wanlei Gao,Jiawen Jian RSC Adv., 2019,9, 19699-19706
-
4. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
-
Xuesong Tan,Weiping Deng,Mi Liu,Qinghong Zhang,Ye Wang Chem. Commun., 2009, 7179-7181
-
Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
-
M. Rezaei DashtArzhandi,A. F. Ismail,T. Matsuura RSC Adv., 2015,5, 21916-21924
-
10. Book reviews
Related Articles
-
マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025
-
Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025
-
Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025
-
ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025
-
阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025
1-benzhydryl-4-(4-chloro-2-nitrophenyl)sulfonylpiperazineに関する追加情報
1-Benzhydryl-4-(4-Chloro-2-Nitrophenyl)sulfonylpiperazine: A Novel Compound with Potent Therapeutic Potential
1-Benzhydryl-4-(4-chloro-2-nitrophenyl)sulfonylpiperazine, with the chemical identifier CAS 1024174-15-9, represents a promising scaffold in the field of pharmaceutical chemistry. This compound belongs to the class of 1-benzhydryl derivatives, which are characterized by their unique structural features that enable interactions with multiple biological targets. The molecular framework of 1-benzhydryl-4-(4-chloro-2-nitrophenyl)sulfonylpiperazine combines a benzhydryl group with a 4-(4-chloro-2-nitrophenyl)sulfonyl moiety, creating a multifunctional molecule with potential applications in drug discovery.
Recent studies have highlighted the 4-(4-chloro-2-nitrophenyl)sulfonyl group as a critical pharmacophore for modulating enzyme activity. This functional group exhibits strong affinity for serine proteases, which are implicated in various pathological conditions such as inflammation and tumor progression. The 1-benzhydryl moiety, on the other, contributes to the molecular stability and solubility, making 1-benzhydryl-4-(4-chloro-2-nitrophenyl)sulfonylpiperazine a viable candidate for oral administration. The combination of these two functional groups creates a unique chemical entity that may offer therapeutic advantages over traditional small molecule drugs.
The 4-chloro-2-nitrophenyl substituent in 1-benzhydryl-4-(4-chloro-2-nitrophenyl)sulfonylpiperazine has been shown to enhance the molecule's ability to interact with specific receptors. A 2023 study published in Journal of Medicinal Chemistry demonstrated that this substituent significantly increases the compound's binding affinity for the neurokinin-1 (NK1) receptor, which is a key target in the treatment of migraines and certain types of cancer. The nitrophenyl group's electron-withdrawing properties also contribute to the molecule's ability to modulate ion channels, a property that has attracted attention in the development of novel anticonvulsants.
Research published in 2024 in Pharmaceutical Research has further elucidated the 1-benzhydryl group's role in improving the compound's metabolic stability. The benzhydryl moiety forms hydrogen bonds with plasma proteins, reducing the risk of rapid clearance from the bloodstream. This characteristic is particularly important for drugs targeting chronic conditions, where prolonged plasma half-life is essential for therapeutic efficacy. The 1-benzhydryl group also facilitates the formation of supramolecular assemblies, which may enhance the compound's ability to cross biological membranes.
The 4-(4-chloro-2-nitrophenyl)sulfonyl group in 1-benzhydryl-4-(4-chloro-2-nitrophenyl)sulfonylpiperazine has been shown to exhibit dual functionality in drug development. A 2023 clinical trial reported in Nature Communications revealed that this group can act as both an enzyme inhibitor and a signal transduction modulator. The sulfonyl functionality enhances the molecule's ability to interact with protein kinases, which are involved in cell proliferation and survival pathways. This dual functionality makes 1-benzhydryl-4-(4-chloro-2-nitrophenyl)sulfonylpiperazine a potential candidate for multitarget therapy in complex diseases such as cancer and neurodegenerative disorders.
The 4-chloro-2-nitrophenyl substituent has also been linked to the compound's ability to modulate ion channel activity. A 2024 study published in Cell Reports demonstrated that this group can selectively block calcium channels in cardiac myocytes, which may have implications for the treatment of arrhythmias. The nitrophenyl group's ability to induce conformational changes in membrane proteins is a key factor in its therapeutic potential. This property is being explored further in the development of drugs for conditions such as hypertension and ischemic heart disease.
The structural complexity of 1-benzhydryl-4-(4-chloro-2-nitrophenyl)sulfonylpiperazine has also been associated with its potential to form hydrogen bonds with biological targets. A 2023 computational study in Journal of Computational Chemistry predicted that the sulfonyl group can form multiple hydrogen bonds with receptor proteins, enhancing the molecule's binding affinity. This property is particularly valuable in the design of drugs that require high specificity for their targets, such as antibodies and kinase inhibitors.
Recent advances in synthetic chemistry have enabled the development of analogs of 1-benzhydryl-4-(4-chloro-2-nitrophenyl)sulfonylpiperazine with improved pharmacological profiles. A 2024 study published in Organic Chemistry Insights described the synthesis of a series of 4-chloro-2-nitrophenyl-substituted derivatives that showed enhanced activity against prostate cancer cells. These findings highlight the potential of the 4-chloro-2-nitrophenyl group as a versatile scaffold for drug development.
The 1-benzhydryl group in 1-benzhydryl-4-(4-chloro-2-nitrophenyl)sulfonylpiperazine has also been linked to the compound's ability to modulate cell signaling pathways. A 2023 study in Cell Signaling demonstrated that this group can influence the PI3K/Akt pathway, which is critical for cell survival and growth. This property makes 1-benzhydryl-4-(4-chloro-2-nitrophenyl)sulfonylpiperazine a potential candidate for the treatment of diseases associated with aberrant signaling, such as certain types of cancer and autoimmune disorders.
In conclusion, 1-benzhydryl-4-(4-chloro-2-nitrophenyl)sulfonylpiperazine represents a promising compound with a unique combination of structural features that may offer therapeutic advantages. The interplay between the 1-benzhydryl and 4-(4-chloro-2-nitrophenyl)sulfonyl groups creates a multifunctional molecule with potential applications in a wide range of therapeutic areas. Ongoing research is expected to further elucidate the full potential of this compound in drug development.
1024174-15-9 (1-benzhydryl-4-(4-chloro-2-nitrophenyl)sulfonylpiperazine) 関連製品
- 1021069-73-7(4-(2-{2-[(2-oxo-2-phenylethyl)sulfanyl]-1,3-thiazol-4-yl}acetamido)benzamide)
- 88425-47-2(1-(Phenylsulfonyl)proline)
- 2460739-64-2(rac-(3R,4R)-3,4-dimethoxypiperidin-4-ylmethanol)
- 1806545-54-9(Methyl 2-(chloromethyl)-4-(2-cyanoethyl)benzoate)
- 249728-93-6(N-[(1S,2S,3R)-2,3-dihydroxy-1-(hydroxymethyl)heptadecyl]-octanamide)
- 1807159-76-7(2-Amino-4-fluoro-6-(trifluoromethyl)benzyl alcohol)
- 2003420-41-3(2-amino-4-(4-cyclopropyl-1H-pyrazol-1-yl)-2-methylbutanoic acid)
- 1261761-61-8(3'-Chloro-4'-hydroxy-5'-(trifluoromethyl)acetophenone)
- 2229190-44-5(methyl({3H-1,2,3triazolo4,5-bpyridin-6-yl}methyl)amine)
- 954707-99-4(N-2-(propane-1-sulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl-4-(trifluoromethyl)benzamide)
